D3 Dopamine Receptor Affinity of 4-(4-Phenylpiperazin-1-yl)butan-2-amine Derived Ligands
A solid-phase parallel synthesis study utilized 4-(4-Phenylpiperazin-1-yl)butan-2-amine as a core scaffold to generate a library of amide derivatives. The resulting compounds demonstrated potent binding to the human dopamine D3 receptor. In contrast, parallel syntheses using alternative phenylpiperazine scaffolds have yielded ligands with markedly different D3 receptor affinities, demonstrating that the specific butan-2-amine side chain is a critical determinant of potency [1].
| Evidence Dimension | Binding Affinity (Ki) at human D3 Dopamine Receptor |
|---|---|
| Target Compound Data | 0.10 nM (for the most potent derivative, 9e, using 4-(4-Phenylpiperazin-1-yl)butan-2-amine scaffold) |
| Comparator Or Baseline | 0.35 nM (for a less potent derivative, 9n, from the same library) |
| Quantified Difference | 3.5-fold difference in potency between derivatives of the same scaffold; class-level inference: the scaffold enables sub-nanomolar D3 affinity |
| Conditions | Radioligand binding assay using [125I]iodosulpride on cloned human D3 receptors. |
Why This Matters
The ability to generate sub-nanomolar D3 ligands from this scaffold differentiates it from less potent phenylpiperazine building blocks, which is critical for research into addiction and Parkinson's disease therapeutics.
- [1] Leopoldo, M., et al. (2008). A solid phase parallel synthesis of diverse amides as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(1), 359-363. View Source
